
5,6-Diamino-1-phenyl-1H-pyrimidine-2,4-dione
Übersicht
Beschreibung
5,6-Diamino-1-phenyl-1H-pyrimidine-2,4-dione (DAPY) is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. DAPY is a heterocyclic compound that belongs to the class of pyrimidine derivatives. It has a molecular formula of C10H9N5O2 and a molecular weight of 227.2 g/mol.
Wissenschaftliche Forschungsanwendungen
Chemistry of Pyrimido[4,5-d]pyrimidines
The compound is a type of bicyclic [6 + 6] system, which includes pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . The study of these compounds provides an overview of their chemistry and biological significance . They have been applied on a large scale in the medical and pharmaceutical fields .
Therapeutic Potential
Heterocyclic pyrimidine scaffolds, such as 5,6-Diamino-1-phenyl-1H-pyrimidine-2,4-dione, have demonstrated various biological activities . They have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Antimicrobial Activity
The compound has shown promising antimicrobial activity. It has been synthesized and tested against various bacterial and fungal strains . This makes it a potential candidate for the development of new antimicrobial drugs .
Pharmaceutical Properties
A novel pyrimidine molecule, similar to 5,6-Diamino-1-phenyl-1H-pyrimidine-2,4-dione, has been proposed for pharmaceutical applications . Its chemical nature, drug likeness, and antibacterial function have been investigated using computational techniques .
Synthesis of New Compounds
The compound can be used in the synthesis of new pyrimidine-containing compounds . For example, it can be used in the preparation of 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives .
Biological Significance
The pyrimidine scaffold, which is an integral part of DNA and RNA, imparts diverse pharmacological properties . Therefore, the compound could be used in the development of new therapeutic agents .
Wirkmechanismus
Target of Action
The primary target of 5,6-Diamino-1-phenyl-1H-pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response, and apoptosis .
Mode of Action
5,6-Diamino-1-phenyl-1H-pyrimidine-2,4-dione interacts with its target, PARP-1, by inhibiting its activity . The presence of the pyrano [2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for interactions with the amino acids present in the NI site of the enzyme . This interaction compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair damage pathway. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
It is mentioned that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for diseases where increased PARP-1 expression is observed, such as melanomas, breast cancer, lung cancer, and other neoplastic diseases .
Eigenschaften
IUPAC Name |
5,6-diamino-1-phenylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-7-8(12)14(10(16)13-9(7)15)6-4-2-1-3-5-6/h1-5H,11-12H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZONLGVDUWPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244975 | |
| Record name | 5,6-Diamino-1-phenyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-diamino-4-hydroxy-1-phenylpyrimidin-2(1H)-one | |
CAS RN |
15837-47-5 | |
| Record name | 5,6-Diamino-1-phenyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15837-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Diamino-1-phenyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)
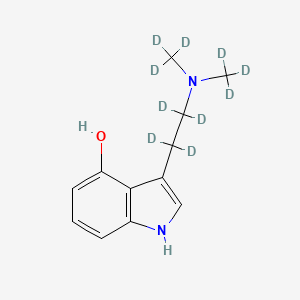
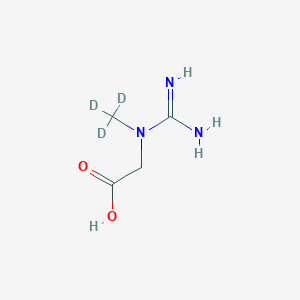
![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)
![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)



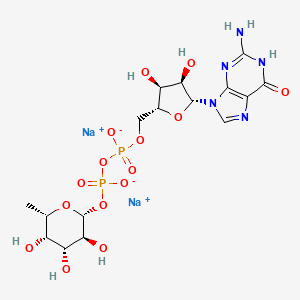
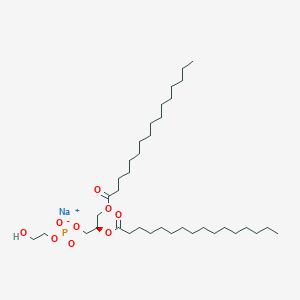
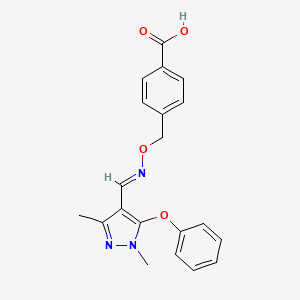

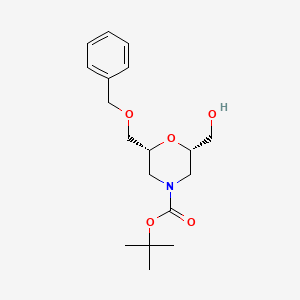
![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)